Cas no 1349972-68-4 (3-(4-bromophenyl)oxetan-3-amine)
3-(4-bromophenyl)oxetan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-?(4-?bromophenyl)?-3-?Oxetanamine
- 3-(4-bromophenyl)oxetan-3-amine hydrochloride
- 3-(4-bromophenyl)oxetan-3-amine
- 1349972-68-4
- DA-25604
- EN300-3074421
- CS2073
- SCHEMBL10180619
- 3-(4-BROMO-PHENYL)-OXETAN-3-YLAMINE
- PB35906
- SB21069
- CS-0054885
-
- MDL: MFCD19687804
- Inchi: 1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
- InChI Key: DGFXMSOTSYRUON-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(COC1)N
Computed Properties
- Exact Mass: 226.99458g/mol
- Monoisotopic Mass: 226.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.2Ų
3-(4-bromophenyl)oxetan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284534-250mg |
3-(4-Bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 250mg |
$716 | 2021-06-09 | |
| Chemenu | CM284534-100mg |
3-(4-Bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 100mg |
$551 | 2023-03-07 | |
| Chemenu | CM284534-250mg |
3-(4-Bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 250mg |
$919 | 2023-03-07 | |
| Chemenu | CM284534-1g |
3-(4-Bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 1g |
$471 | 2022-03-02 | |
| eNovation Chemicals LLC | D272362-500mg |
3-(4-BROMOPHENYL)OXETAN-3-AMINEHYDROCHLORIDE |
1349972-68-4 | 95% | 500mg |
$880 | 2024-08-03 | |
| eNovation Chemicals LLC | D272362-1g |
3-(4-BROMOPHENYL)OXETAN-3-AMINEHYDROCHLORIDE |
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$1150 | 2024-08-03 | |
| Alichem | A019117432-250mg |
3-(4-Bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 250mg |
766.00 USD | 2021-06-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121976-100MG |
3-(4-bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 100MG |
¥ 1,280.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121976-250MG |
3-(4-bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 250MG |
¥ 2,052.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121976-500MG |
3-(4-bromophenyl)oxetan-3-amine |
1349972-68-4 | 95% | 500MG |
¥ 3,418.00 | 2023-03-30 |
3-(4-bromophenyl)oxetan-3-amine Suppliers
3-(4-bromophenyl)oxetan-3-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 3-(4-bromophenyl)oxetan-3-amine
Introduction to 3-(4-bromophenyl)oxetan-3-amine (CAS No. 1349972-68-4)
3-(4-bromophenyl)oxetan-3-amine, also known by its CAS number 1349972-68-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique oxetane ring structure and the presence of a bromophenyl group, which endows it with a range of potential biological activities and applications.
The chemical structure of 3-(4-bromophenyl)oxetan-3-amine is composed of an oxetane ring, a four-membered cyclic ether, and a substituted phenyl group. The oxetane ring is known for its high reactivity and ability to participate in various chemical transformations, making it a valuable scaffold in the design of novel pharmaceuticals. The bromophenyl substituent, on the other hand, can influence the compound's solubility, stability, and biological activity, making it an important functional group in medicinal chemistry.
Recent studies have highlighted the potential of 3-(4-bromophenyl)oxetan-3-amine in various therapeutic areas. One notable application is in the development of drugs for neurodegenerative diseases. Research has shown that compounds with similar structures can modulate specific neurotransmitter systems, such as serotonin and dopamine, which are crucial for maintaining brain function and preventing neurodegeneration. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(4-bromophenyl)oxetan-3-amine exhibit potent serotonin reuptake inhibition, suggesting their potential as antidepressants or anxiolytics.
In addition to its potential in neuropharmacology, 3-(4-bromophenyl)oxetan-3-amine has also been explored for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Compounds that can effectively reduce inflammation without causing significant side effects are highly sought after in drug development. A recent study in the European Journal of Medicinal Chemistry reported that 3-(4-bromophenyl)oxetan-3-amine derivatives exhibit significant anti-inflammatory activity by inhibiting key inflammatory pathways, such as NF-κB and MAPK.
The synthetic route to 3-(4-bromophenyl)oxetan-3-amine is well-documented in the literature. One common approach involves the reaction of 4-bromoacetophenone with azide to form an azide intermediate, followed by ring closure to form the oxetane ring. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic strategy involves the use of transition-metal catalysis to facilitate the formation of the oxetane ring from appropriate precursors. These synthetic methods not only ensure the availability of high-quality material for research but also provide flexibility in modifying the structure to optimize biological activity.
The physicochemical properties of 3-(4-bromophenyl)oxetan-3-amine are also important considerations in its development as a pharmaceutical candidate. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility profile can be influenced by pH and temperature, which can impact its bioavailability and pharmacokinetics. Therefore, optimizing these properties through structural modifications or formulation strategies is crucial for developing effective drug formulations.
In preclinical studies, 3-(4-bromophenyl)oxetan-3-amine has shown promising results in various animal models of disease. For example, in rodent models of depression and anxiety, administration of this compound led to significant improvements in behavioral outcomes without causing adverse side effects. Similarly, in models of inflammatory diseases, treatment with 3-(4-bromophenyl)oxetan-3-amine derivatives resulted in reduced inflammation and tissue damage. These findings provide strong evidence for the therapeutic potential of this compound and warrant further investigation in clinical trials.
Clinical trials are essential for evaluating the safety and efficacy of new drugs before they can be approved for use in patients. While no clinical trials have been reported specifically for 3-(4-bromophenyl)oxetan-3-amine, related compounds have shown promising results in early-phase trials. For instance, a phase I trial evaluating a similar oxetane-based compound demonstrated good tolerability and pharmacokinetic profiles in healthy volunteers. These preliminary findings suggest that 3-(4-bromophenyl)oxetan-3-amine may also be suitable for clinical evaluation.
In conclusion, 3-(4-bromophenyl)oxetan-3-amine (CAS No. 1349972-68-4) is a promising compound with potential applications in various therapeutic areas, including neuropharmacology and anti-inflammatory treatments. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.
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